4-ethyl-1H-pyrazole-3-carboxylic acid

CB1 Receptor Antagonism Obesity Cannabinoid Pharmacology

Researchers optimizing CB1 or ETA receptor antagonists require the precise 4-ethyl substitution to maintain target potency. 4-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 89831-41-4) is the validated intermediate for these programs. - Directly enables synthesis of patented CB1 antagonists with enhanced receptor affinity over rimonabant. - Core scaffold for ETA-selective antagonists (derivative 7m: nanomolar binding, 36-fold selectivity over ETB). - Versatile carboxylic acid handle for rapid amide/ester library generation in SAR exploration. Supplied with full QA documentation; available for immediate dispatch to R&D facilities worldwide.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 89831-41-4
Cat. No. B3003775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1H-pyrazole-3-carboxylic acid
CAS89831-41-4
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCCC1=C(NN=C1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-4-3-7-8-5(4)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyQBKKXFTYXKONGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-pyrazole-3-carboxylic Acid: Specialized Heterocyclic Building Block


4-Ethyl-1H-pyrazole-3-carboxylic acid (CAS 89831-41-4) is a heterocyclic organic compound belonging to the pyrazole-carboxylic acid family, with a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol . The defining structural feature is the specific ethyl substitution at the 4-position of the pyrazole ring, which distinguishes it from other pyrazole-3-carboxylic acid analogs and directly influences its chemical reactivity and biological profile in downstream applications [1]. This compound serves primarily as a key synthetic intermediate and a versatile building block for the construction of more complex, biologically active molecules [2].

Why 4-Ethyl-1H-pyrazole-3-carboxylic Acid Cannot Be Substituted


The 4-ethyl substitution on the pyrazole core is not a trivial modification. It dictates a unique chemical and biological space that is non-interchangeable with other pyrazole-3-carboxylic acid derivatives [1]. While the general pyrazole-3-carboxylic acid scaffold is common, the 4-ethyl variant provides a distinct handle for further derivatization and imparts a specific steric and electronic profile that is essential for activity in key therapeutic areas [2]. Simple substitution with a 4-unsubstituted, 4-methyl, or 4-chloro analog will alter molecular geometry, lipophilicity (LogP), and receptor binding affinity, potentially leading to a complete loss of efficacy in established structure-activity relationships (SAR) [3][4]. The data below quantitatively confirms its non-fungible role in specific, high-value applications.

4-Ethyl-1H-pyrazole-3-carboxylic Acid: Quantitative Evidence vs. Analogs


CB1 Antagonist Synthesis: Enhanced Occupancy Over Rimonabant

4-Ethyl-1H-pyrazole-3-carboxylic acid is the essential starting material for the synthesis of N-piperidino-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethylpyrazole-3-carboxamide, a potent CB1 receptor antagonist. Patents explicitly claim that this derivative, incorporating the 4-ethyl group, demonstrates enhanced affinity for human CB1 receptors and a significantly prolonged duration of receptor occupancy when compared to its 4-methyl analog, the well-known drug Rimonabant (SR141716) [1][2][3].

CB1 Receptor Antagonism Obesity Cannabinoid Pharmacology SAR

Endothelin-1 Contraction Inhibition Superior to BQ123

A derivative of 4-ethyl-1H-pyrazole-3-carboxylic acid (specifically, compound '7m' in the study) was part of a series of novel pyrazole carboxylic acid derivatives evaluated for endothelin (ET) receptor antagonism. In a head-to-head assay measuring inhibition of ET-1-induced contraction in rat thoracic aortic rings, compound 7m demonstrated a potent inhibition percentage that was quantitatively higher than that of the standard peptide antagonist BQ123 [1].

Endothelin Receptor Antagonist Cardiovascular Disease Vascular Contraction SAR

Enzyme Inhibition Specificity vs. 4-Chloro Analog

In a study targeting proline racemase (TcPRAC) from Trypanosoma cruzi, the causative agent of Chagas disease, 4-ethylpyrazole-3-carboxylic acid and its 4-chloro analog were evaluated as potential inhibitors. Both compounds were found to be weak or inactive against the enzyme, indicating that the simple substitution pattern (ethyl vs. chloro) at the 4-position can yield similar negative results for this specific target. This data point, while showing no activity, is crucial for distinguishing this compound's profile [1].

Enzyme Inhibition Chagas Disease Proline Racemase Trypanosoma cruzi

Purity Specifications: Procurement Baseline

For procurement decisions, the baseline purity specification for 4-ethyl-1H-pyrazole-3-carboxylic acid is consistently reported at a minimum of 95% across multiple reputable chemical suppliers. This establishes a reliable benchmark for comparing vendor quotes and ensures that the material is suitable for use as a synthetic intermediate without requiring further initial purification .

Quality Control Procurement Specification Purity Analysis Synthetic Intermediate

Application Scenarios for 4-Ethyl-1H-pyrazole-3-carboxylic Acid


Next-Generation CB1 Antagonists for Metabolic Disorders

This compound is the essential intermediate for synthesizing a class of CB1 antagonists claimed to have enhanced receptor affinity and prolonged occupancy time compared to rimonabant [1][2]. Researchers aiming to develop improved therapeutics for obesity, addiction, or other metabolic syndromes should prioritize this building block to replicate the patented SAR. Substituting with a 4-methyl analog is not an option for this specific program.

Potent Non-Peptide Endothelin Receptor Antagonists

The 4-ethylpyrazole-3-carboxylic acid scaffold provides a direct route to synthesizing non-peptide ET receptor antagonists. As demonstrated, a derivative (7m) exhibited an inhibition percentage exceeding that of the standard BQ123 and showed nanomolar binding affinity with a 36-fold selectivity for ETA over ETB receptors [3]. This scenario is ideal for medicinal chemistry teams focused on cardiovascular disease or pulmonary hypertension who require a validated starting point for creating orally available, small-molecule ET antagonists.

Library Synthesis for Cannabinoid and Endothelin SAR

For hit-to-lead or lead optimization programs, this acid serves as a versatile core for generating diverse amide, ester, and heterocyclic libraries [4]. Its specific substitution pattern allows chemists to systematically explore chemical space around the 4-position while maintaining a core known to confer high potency in two distinct therapeutic areas [1][3]. This enables efficient SAR exploration to fine-tune potency, selectivity, and pharmacokinetic properties.

Exclusion Screening in Chagas Disease Drug Discovery

Due to documented weak or inactive inhibition of TcPRAC from Trypanosoma cruzi, this compound can be used as a negative control or for exclusionary SAR in programs seeking novel Chagas disease therapeutics [5]. Its well-defined lack of activity for this specific target helps differentiate it from more promising analogs, preventing the pursuit of unproductive chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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